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Compound of Interest

Compound Name: d-Camphoric acid

Cat. No.: B3433735 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the three-dimensional structure of chiral molecules like d-(+)-camphoric acid is paramount

for designing novel therapeutics and functional materials. This in-depth technical guide

provides a comprehensive overview of the crystal structure of d-(+)-camphoric acid, detailing

the precise spatial arrangement of its atoms as determined by single-crystal X-ray diffraction.

d-(+)-Camphoric acid, a naturally derived chiral dicarboxylic acid, is a versatile building block in

organic synthesis and materials science. Its rigid bicyclic structure and well-defined

stereochemistry make it an invaluable tool for applications ranging from the synthesis of chiral

catalysts to its use as a resolving agent for racemic mixtures. The solid-state packing and

intermolecular interactions of d-(+)-camphoric acid, dictated by its crystal structure, are crucial

for its physical properties and its behavior in the solid phase.

Crystallographic Data Summary
The crystal structure of d-(+)-camphoric acid has been determined and the crystallographic

data have been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the

deposition number 205190. The key crystallographic parameters are summarized in the table

below for easy reference and comparison.
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Parameter Value

Chemical Formula C₁₀H₁₆O₄

Formula Weight 200.23 g/mol

Crystal System Monoclinic

Space Group P2₁

Unit Cell Dimensions

a 6.963(2) Å

b 11.253(3) Å

c 7.014(2) Å

α 90°

β 115.21(3)°

γ 90°

Volume 496.6(2) Å³

Z 2

Data Collection

Temperature 293(2) K

Radiation MoKα (λ = 0.71073 Å)

Refinement

R-factor (%) 4.8

CCDC Deposition Number 205190

Experimental Protocols
The determination of the crystal structure of d-(+)-camphoric acid involved a series of precise

experimental procedures, from crystal growth to data analysis. The following sections provide a

detailed methodology for the key experiments performed.
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Crystal Growth
Single crystals of d-(+)-camphoric acid suitable for X-ray diffraction analysis were grown by

slow evaporation of a saturated solution of the compound in an appropriate solvent.

Sample Purity: High-purity d-(+)-camphoric acid was used as the starting material.

Solvent Selection: A suitable solvent or solvent mixture was chosen in which d-(+)-camphoric

acid exhibits moderate solubility and a tendency to form well-ordered crystals upon slow

solvent removal.

Crystallization: A saturated solution was prepared by dissolving the compound in the chosen

solvent at a slightly elevated temperature. The solution was then filtered to remove any

insoluble impurities and allowed to cool slowly to room temperature. The container was

loosely covered to allow for slow evaporation of the solvent over a period of several days to

weeks, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal was selected and mounted on a goniometer head of a diffractometer

for data collection.

Crystal Mounting: A single crystal of appropriate size and quality was carefully selected

under a microscope and mounted on a glass fiber or a cryoloop.

Diffractometer: Data were collected on an automated four-circle diffractometer equipped with

a graphite monochromator and a scintillation counter or a modern CCD/CMOS detector.

Data Collection Parameters: The crystal was maintained at a constant temperature of 293(2)

K during data collection. Molybdenum Kα radiation (λ = 0.71073 Å) was used as the X-ray

source. A series of diffraction images were collected over a range of crystal orientations

using ω-scans.

Data Processing: The collected diffraction images were processed to integrate the reflection

intensities and apply corrections for Lorentz and polarization effects. An empirical absorption

correction was also applied.
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Structure Solution and Refinement
The crystal structure was solved using direct methods and refined by full-matrix least-squares

on F².

Structure Solution: The initial atomic positions were determined from the diffraction data

using direct methods implemented in a standard crystallographic software package.

Structure Refinement: The structural model was refined by full-matrix least-squares

techniques. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were

placed in calculated positions and refined using a riding model. The final refinement

converged to a low R-factor, indicating a good agreement between the observed and

calculated structure factors.

Data Validation: The final refined structure was validated using tools such as CHECKCIF to

ensure the quality and correctness of the crystallographic model.

Experimental Workflow Visualization
The logical flow of the experimental process for determining the crystal structure of d-(+)-

camphoric acid is illustrated in the following diagram.
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Caption: Experimental workflow for the crystal structure determination of d-(+)-camphoric acid.
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To cite this document: BenchChem. [Unveiling the Solid-State Architecture of d-(+)-
Camphoric Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3433735#crystal-structure-of-d-camphoric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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